Rotundine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rotundine can be synthesized through several methods. The reaction is carried out at a temperature of approximately 95°C, and the product is then recrystallized from ethyl acetate at a constant temperature of 10°C for about five days .

Industrial Production Methods

In industrial settings, this compound is often extracted from the dried stems of Corydalis yanhusuo, a plant known for its high alkaloid content . The extraction process involves the use of solvents such as chloroform and ethanol, followed by purification steps to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Rotundine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of new compounds with varied effects.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like methyl iodide and sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinolizine derivatives, while reduction may produce different tetrahydroisoquinoline compounds .

Applications De Recherche Scientifique

Analgesic Properties

Mechanism of Action

Rotundine exhibits significant analgesic effects by acting as a central dopamine receptor blocker. It enhances the brain's descending pain modulation system by inhibiting D2 receptors in the striatum and nucleus accumbens, effectively reducing pain perception without the respiratory depression commonly associated with opioid analgesics .

Clinical Applications

- Dull Pain Management : this compound is utilized for treating chronic pain conditions, including dysmenorrhea and pain during childbirth. Its analgesic potency is reported to be stronger than conventional antipyretic analgesics but weaker than pethidine .

- Safety Profile : Unlike opioids, this compound does not induce addiction or significant side effects at therapeutic doses, making it a safer alternative for pain management .

Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy, particularly in colorectal cancer.

Research Findings

- Cell Viability and Migration : In vitro studies showed that this compound inhibits the proliferation, migration, and invasion of SW480 colorectal cancer cells in a dose-dependent manner without inducing apoptosis .

- Gene Regulation : High-throughput sequencing revealed that this compound affects the expression of numerous prognosis-related genes associated with cancer pathways, such as the Hippo signaling pathway. Notably, 16 differentially expressed genes were identified that correlate with poor prognosis in colorectal cancer patients .

Addiction Treatment

This compound has been investigated for its role in treating substance dependence, particularly in opioid and cocaine addiction.

Mechanism of Action

this compound's ability to antagonize dopamine receptors (D1 and D2) suggests it may attenuate the rewarding effects of addictive substances. This property makes it a candidate for managing withdrawal symptoms and reducing cravings in addicted individuals .

Clinical Insights

- Morphine Dependence : Studies indicate that this compound can inhibit the development of tolerance to morphine and alleviate withdrawal symptoms, suggesting its utility as an adjunct therapy in opioid dependence management .

- Cocaine Addiction : Preclinical models demonstrate that this compound reduces cocaine's reinforcing effects, supporting its potential as a treatment for cocaine addiction .

Neuropharmacological Effects

This compound's pharmacological profile extends beyond analgesia and addiction treatment to include sedative and tranquilizing effects.

Pharmacodynamics

- Sedative Effects : this compound has been shown to produce sedation and hypnosis without significant respiratory depression or gastrointestinal spasm .

- Neuroprotective Potential : Emerging research suggests that this compound may offer neuroprotective benefits by modulating neurotransmitter systems involved in mood regulation and anxiety .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Outcomes |

|---|---|---|

| Analgesia | Dopamine receptor blockade | Effective for chronic pain; non-addictive |

| Cancer Treatment | Regulation of gene expression | Inhibits colorectal cancer cell proliferation |

| Addiction Therapy | Antagonism of dopamine receptors | Reduces cravings; alleviates withdrawal symptoms |

| Neuropharmacology | Sedative and tranquilizing effects | Potential neuroprotective properties |

Mécanisme D'action

Rotundine exerts its effects primarily through interactions with the central nervous system. It acts as a blocker of dopamine receptors, particularly the D2 receptor, and as a calcium channel antagonist . These interactions result in reduced addictive behavior and counteract the rewarding effects of drugs . Additionally, this compound has been shown to modulate the activity of various neurotransmitters, contributing to its sedative and analgesic effects .

Comparaison Avec Des Composés Similaires

Rotundine is often compared with other isoquinoline alkaloids, such as:

Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Palmatine: Known for its antimicrobial and anti-inflammatory effects.

This compound is unique in its combination of sedative, analgesic, and anti-addictive properties, making it a valuable compound for various therapeutic applications .

Activité Biologique

Rotundine, an alkaloid derived from the rhizomes of Cyperus rotundus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound, also known as tetrahydropalmatine, is a member of the tetrahydroprotoberberines class of alkaloids. Traditionally used in Chinese medicine, it has been studied for various pharmacological properties including anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action involves modulation of neurotransmitter systems and regulation of gene expression related to cancer progression.

Anti-Cancer Activity

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly in colorectal cancer (COAD). A significant study utilized MTT assays and cell scratch assays to evaluate this compound's effects on SW480 colorectal cancer cells. The findings revealed that this compound inhibited cell proliferation, migration, and invasion in a concentration-dependent manner.

Key Findings:

- Cytotoxicity : this compound exhibited cytotoxic effects at concentrations ranging from 50 μM to 200 μM, significantly reducing cell viability compared to control groups .

- Gene Expression : High-throughput sequencing identified 385 differentially expressed genes (DEGs) in response to this compound treatment. Notably, 16 DEGs were linked to poorer prognosis in COAD patients .

- Mechanistic Insights : The study indicated that this compound's anti-cancer effects are mediated through the regulation of genes involved in the Hippo signaling pathway and other cancer-related biological functions .

Metabolic Effects

In addition to its anti-cancer properties, this compound has been investigated for its effects on glucose metabolism and obesity. A study focusing on Cyperus rotundus extracts demonstrated that this compound enhances glucose uptake in skeletal muscle and inhibits lipid accumulation in adipocytes.

Key Findings:

- Glucose Uptake : this compound improved glucose tolerance in skeletal muscle cells, suggesting potential benefits for managing type 2 diabetes mellitus (T2DM) .

- Adipocyte Differentiation : The extract suppressed adipocyte differentiation by downregulating peroxisome proliferator-activated receptor gamma (PPARγ) expression, which is crucial for fat cell development .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological actions. It has shown promise in treating conditions such as anxiety and depression due to its sedative and anticonvulsant properties.

Key Findings:

- Sedative Effects : At doses of 100–150 mg/kg, this compound exhibited sedative and respiratory regulation effects in animal models .

- Antispasmodic Activity : It demonstrated antispasmodic activity on gastrointestinal motility, providing therapeutic benefits for gastrointestinal disorders .

Case Studies

- Colorectal Cancer Treatment : In a clinical trial involving patients with COAD, administration of this compound was associated with improved survival rates and reduced tumor progression. The trial emphasized the need for further exploration into this compound's role as a complementary therapy alongside conventional treatments .

- Diabetes Management : A pilot study evaluated the efficacy of this compound in obese volunteers with T2DM. Results indicated significant improvements in glucose tolerance and lipid profiles following treatment with Cyperus rotundus extracts containing this compound .

Propriétés

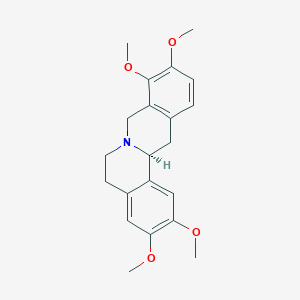

IUPAC Name |

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359548 | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-14-7 | |

| Record name | Tetrahydropalmatine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rotundine exert its sedative-tranquilizing effect?

A1: this compound's sedative-tranquilizing mechanism differs from reserpine. While reserpine depletes brain serotonin (5-HT), this compound does not. [] Instead, similar to tetrahydropalmatine (THP), it may act by influencing neurotransmitter systems like dopamine and/or by modulating neuronal excitability. []

Q2: Does this compound affect the sedative effects of reserpine?

A2: Pre-treatment with this compound does not alter the persistent sedation caused by reserpine. Furthermore, while monoamine oxidase inhibitors (MAOIs) can reverse reserpine's effects, they do not reverse the action of this compound. [] This further supports a distinct mechanism of action.

Q3: Does this compound have analgesic properties?

A3: Yes, this compound demonstrates both systemic and peripheral analgesic effects. [] Intravenous administration in rabbits produced analgesia. [] Interestingly, calcium ions appear to modulate this compound's analgesic action, with calcium chloride antagonizing and EGTA enhancing its effect. [] This suggests a potential role of calcium channels in its mechanism of action.

Q4: Does this compound induce apoptosis in cancer cells?

A4: Studies on SW480 colorectal cancer cells revealed that while this compound inhibits proliferation, migration, and invasion, it does not induce apoptosis. [] This suggests that its anti-cancer effects are mediated through alternative pathways, such as cell cycle arrest or inhibition of pro-survival signaling.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol. [, ]

Q6: What spectroscopic techniques are useful for characterizing this compound?

A6: Infrared (IR), normal Raman spectroscopy (NRS), and surface-enhanced Raman spectroscopy (SERS) are valuable tools for characterizing this compound. [] These techniques provide insights into its vibrational modes and structural features. Density functional theory (DFT) calculations complement experimental spectra, enabling comprehensive vibrational peak assignments. []

Q7: Which cytochrome P450 (CYP) enzymes are involved in this compound metabolism?

A7: In vitro studies using recombinant human CYP enzymes identified CYP2C19, CYP3A4, and CYP2D6 as the primary enzymes involved in this compound metabolism. [] Notably, these enzymes contribute differently to its metabolism, with CYP3A4 playing the most significant role (60.37%). []

Q8: What is the predominant metabolic pathway of this compound?

A8: O-demethylation is the major metabolic pathway of this compound. [] This process generates several metabolites, including four mono-demethylated isomers and one di-demethylated metabolite. [] Interestingly, different CYP enzymes exhibit selectivity towards O-demethylation at specific positions within the this compound molecule. []

Q9: How is this compound excreted?

A9: Following oral administration in rats, two major metabolites were identified in bile, suggesting that glucuronide conjugation after demethylation might be a primary excretion pathway. []

Q10: Can saliva be used to monitor this compound levels?

A10: Research indicates a strong correlation between this compound concentrations in rat saliva and plasma. [] This finding suggests that saliva could potentially serve as a non-invasive alternative to blood sampling for pharmacokinetic studies and therapeutic drug monitoring.

Q11: What analytical methods are used for quantifying this compound?

A11: Several methods are employed for this compound quantification, including:

- High-performance liquid chromatography (HPLC) [, , , , , , ]: Often coupled with UV detection, HPLC offers robust separation and quantification capabilities.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]: This technique provides high sensitivity and selectivity, making it suitable for analyzing this compound and its metabolites in complex biological matrices.

- Flow injection analysis with chemiluminescence detection []: This approach leverages the chemiluminescent reaction of this compound with specific reagents for sensitive and selective detection.

Q12: Are there specific challenges in analyzing this compound?

A12: this compound's chiral nature necessitates the development of enantioselective analytical methods to differentiate between its enantiomers, as they may exhibit different pharmacological activities. []

Q13: What approaches have been explored to enhance this compound's delivery?

A13: Several strategies have been investigated, including:

- Chitosan-based gelled granules []: These formulations demonstrate sustained release of this compound in simulated gastrointestinal fluids, potentially enhancing its bioavailability.

- Transdermal patches with permeation enhancers [, , ]: Incorporating volatile oils like those from Fructus Litseae or Herba Asari into transdermal patches shows promise in enhancing this compound's skin permeation. [, , ]

- PIC polysaccharide granules []: These granules offer controlled release properties, potentially improving this compound's therapeutic profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.